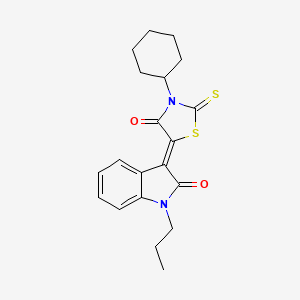

(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Description

The compound "(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one" is a hybrid heterocyclic molecule featuring a thiazolidinone core fused with an indol-2-one scaffold. Its structure includes a cyclohexyl substituent at the 3-position of the thiazolidinone ring and a propyl group at the 1-position of the indole moiety (Fig. 1). The Z-configuration of the exocyclic double bond is critical for its bioactivity and molecular interactions .

Synthesis: The compound is synthesized via condensation of indol-2-one derivatives with cyclohexane-1,3-diones, followed by deacylation steps. This method achieves total yields of 40–60%, as reported for analogous indole-thiazolidinone hybrids . Key reaction conditions include refluxing in acetic acid with sodium acetate as a catalyst, consistent with protocols for related compounds .

Properties

Molecular Formula |

C20H22N2O2S2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(5Z)-3-cyclohexyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H22N2O2S2/c1-2-12-21-15-11-7-6-10-14(15)16(18(21)23)17-19(24)22(20(25)26-17)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3/b17-16- |

InChI Key |

AFUKVVKJRVXIIN-MSUUIHNZSA-N |

Isomeric SMILES |

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O |

Origin of Product |

United States |

Biological Activity

The compound (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

- C : 19

- H : 20

- N : 4

- O : 2

- S : 2

Structural Information

- SMILES :

CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 - InChI Key :

CFOHBZXOQXQXHY-KAMYIIQDSA-N

Antioxidant Activity

Recent studies have indicated that compounds with similar thiazolidinone structures exhibit significant antioxidant properties. For instance, analogs of the compound have shown the ability to reduce reactive oxygen species (ROS) and exhibit radical scavenging activities, which are crucial in protecting cells from oxidative stress .

Antimicrobial and Anticancer Properties

Thiazolidinones, including derivatives similar to the compound , have been noted for their antimicrobial and anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, certain thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have shown that some derivatives can inhibit tyrosinase more effectively than traditional inhibitors like kojic acid. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders .

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : Binding to active sites of target enzymes such as tyrosinase.

- Oxidative Stress Modulation : Reducing oxidative stress markers within cells.

- Gene Expression Regulation : Affecting the expression of genes associated with melanogenesis and inflammation .

Study 1: Antioxidant Effects

A study conducted on thiazolidinone derivatives demonstrated that specific analogs significantly reduced oxidative stress markers in B16F10 melanoma cells. The results indicated a concentration-dependent reduction in ROS levels, showcasing their potential as therapeutic agents against oxidative stress-related conditions .

Study 2: Tyrosinase Inhibition

In another investigation focusing on the anti-melanogenic effects of thiazolidinones, derivatives were synthesized and tested for their inhibitory effects on tyrosinase activity. Results showed that some compounds had IC50 values significantly lower than that of kojic acid, indicating superior efficacy in inhibiting melanin synthesis .

Structure-Activity Relationship (SAR)

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Analog 1 | Structure 1 | 5.21 ± 0.86 | Tyrosinase Inhibitor |

| Analog 2 | Structure 2 | 1.03 ± 0.14 | Tyrosinase Inhibitor |

| Kojic Acid | - | 25.26 ± 1.10 | Reference |

The SAR analysis indicates that modifications in the cyclohexyl group and substitution patterns significantly affect biological activity, particularly in terms of enzyme inhibition and antioxidant capacity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. For instance, thiazolidinones have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with thiazolidinone structures are also known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Potential

The indole moiety present in the compound has been associated with anticancer activity. Research has shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation . The specific compound may also target signaling pathways involved in cancer progression.

Case Study 1: Antimicrobial Screening

In a study conducted to evaluate the antimicrobial efficacy of thiazolidinone derivatives, (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one was tested against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 25 μg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of thiazolidinone derivatives highlighted that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in managing inflammatory conditions .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula : C₁₇H₁₆N₂O₂S₂ (average mass: 344.45 g/mol)

- Monoisotopic mass: 344.065320 g/mol

- ChemSpider ID : 4455112

Thiazolidinone-indole hybrids are a well-studied class due to their antimicrobial, anticancer, and anti-inflammatory activities. Below, the target compound is compared structurally and functionally with analogs from recent literature.

Table 1: Structural and Functional Comparison

Key Findings:

However, hydroxyl or carboxylic acid substituents (e.g., in compounds) increase polarity, favoring water solubility and bacterial target engagement . The propyl chain at the indole 1-position may confer metabolic stability over methyl groups, as longer alkyl chains resist oxidative degradation .

Biological Potential: While the target compound’s bioactivity remains uncharacterized, structurally related compounds with hydroxy/methoxy groups () exhibit potent antimicrobial effects. Computational docking studies predict that the cyclohexyl-propyl combination may optimize binding to bacterial enoyl-ACP reductase, a validated drug target .

Preparation Methods

Reaction Mechanism

-

Formation of Cyclohexyl Dithiocarbamate :

Cyclohexylamine reacts with carbon disulfide in alkaline conditions to form cyclohexyl dithiocarbamate. -

Cyclization with Chloroacetic Acid :

The dithiocarbamate reacts with chloroacetic acid under reflux (80–90°C, 4–6 hours) to yield 3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-one .

Key Data :

Functionalization of the Indole Moiety

The indole component, 1-propyl-1,3-dihydro-2H-indol-2-one , is prepared via alkylation of indoline-2-one.

Alkylation of Indoline-2-one

-

Substrate Preparation :

Indoline-2-one is treated with propyl bromide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C for 12 hours. -

Formylation at C3 :

The 1-propylindoline-2-one undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl) and DMF to introduce an aldehyde group at position 3.

Key Data :

-

(DMSO-): δ 9.82 (s, 1H, CHO), 7.45–6.90 (m, 4H, aromatic), 3.85 (t, 2H, NCH), 1.45–1.20 (m, 5H, cyclohexyl and propyl).

Knoevenagel Condensation

The final step involves a stereoselective Knoevenagel condensation between the thiazolidinone and indole aldehyde.

Reaction Conditions

-

Catalyst : Acetic acid (5 mol%) or piperidine.

-

Solvent : Ethanol or toluene.

-

Temperature : Reflux (80°C for ethanol, 110°C for toluene).

-

Time : 6–8 hours.

Key Data :

-

Z-Selectivity : Steric hindrance from the cyclohexyl group favors the Z isomer.

-

(CDCl): δ 7.80 (s, 1H, CH=), 7.30–6.85 (m, 4H, aromatic), 4.10 (t, 2H, NCH), 2.20–1.10 (m, 15H, cyclohexyl and propyl).

Alternative Synthetic Routes

Hydrazide Cyclization (Based on )

-

Thiosemicarbazide Formation :

React 1-propylindoline-2-one hydrazide with cyclohexyl isothiocyanate in ethanol. -

Cyclization :

Treat the thiosemicarbazide with HCl to form the thiazolidinone-indole hybrid.

Michael Addition-Cyclization (Based on )

-

Michael Addition :

Maleimide derivatives react with thioamide-containing indoles. -

Cyclization :

Intramolecular nucleophilic substitution forms the thiazolidinone ring.

Optimization and Challenges

Scalability and Green Chemistry

Q & A

What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between a 3-formyl-indole derivative and a thioxo-thiazolidinone precursor. Key steps include:

- Reagents : Sodium acetate in acetic acid as a catalyst, with reflux conditions (2.5–5 hours) .

- Precipitation : Cooling the reaction mixture to isolate the product, followed by recrystallization from acetic acid or DMF/acetic acid to enhance purity .

- Yield optimization : Increasing reaction time to 5 hours improves yield (e.g., 73% in analogous syntheses) .

Methodological challenges include controlling pH to avoid side reactions and ensuring anhydrous conditions for cyclohexyl group stability.

How can the stereochemistry of the Z-configuration be confirmed experimentally?

The Z-configuration is confirmed via:

- Single-crystal X-ray diffraction : Provides unambiguous proof of geometry. Software like SHELXL or ORTEP-III is used for refinement .

- NOESY NMR : Detects spatial proximity between the cyclohexyl group and the indole proton, confirming the Z-isomer .

- UV-Vis spectroscopy : The conjugated system’s absorption profile correlates with the Z-configuration (e.g., λmax ~350 nm in DMSO) .

What analytical techniques are most reliable for assessing purity, and what thresholds are acceptable?

- HPLC : Purity >95% with a C18 column (methanol/water mobile phase) is standard .

- 1H/13C NMR : Absence of extraneous peaks (e.g., residual solvents like acetic acid) .

- Elemental analysis : Deviation <0.4% from theoretical values .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks within 5 ppm error .

How do solvent polarity and pH affect the tautomeric equilibrium of the thioxo-thiazolidinone moiety?

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thione tautomer, while protic solvents (e.g., acetic acid) favor the thiol form .

- pH dependence : Sodium acetate (pH ~4.5) shifts equilibrium toward the reactive enol form, critical for condensation reactions .

- Monitoring : IR spectroscopy (C=S stretch at ~1200 cm⁻¹) or 13C NMR (carbonyl shifts at ~180 ppm) tracks tautomerism .

What strategies mitigate degradation during storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the thioxo group .

- Solvent choice : Lyophilize and store in anhydrous DMSO or acetonitrile .

How can computational modeling predict biological interactions?

- Molecular docking : Software like AutoDock Vina screens interactions with targets (e.g., protein kinases). The cyclohexyl group’s hydrophobicity enhances binding pocket occupancy .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .

- QSAR studies : Correlate substituent effects (e.g., propyl chain length) with bioactivity .

What are the challenges in designing SAR studies for derivatives?

- Structural modifications : Vary the cyclohexyl group (e.g., substituents at C3) or indole substituents (e.g., halogenation) to probe activity .

- Bioassay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize data variability .

- Synthetic hurdles : Bulky groups (e.g., cyclohexyl) may require microwave-assisted synthesis to reduce reaction times .

How do researchers address contradictions in biological activity data?

- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .

- Dose-response curves : Establish EC50/IC50 values across multiple replicates to confirm reproducibility .

- Target specificity : Use knockout cell lines or competitive assays to verify mechanism .

What crystallization strategies yield high-quality single crystals?

- Solvent diffusion : Layer hexane over a DCM solution of the compound for slow evaporation .

- Temperature gradients : Cool saturated ethanol solutions from 60°C to 4°C at 0.5°C/hour .

- Additives : Trace acetic acid (1% v/v) improves crystal lattice formation .

How does the thioxo group influence reactivity in derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.